molecular formula C6H9F2N B7905704 5,5-Difluorohexanenitrile

5,5-Difluorohexanenitrile

Cat. No.: B7905704
M. Wt: 133.14 g/mol
InChI Key: LWXATOWVEUZBGA-UHFFFAOYSA-N
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Description

5,5-Difluorohexanenitrile: is an organic compound with the molecular formula C6H9F2N It is a nitrile derivative where two fluorine atoms are attached to the fifth carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexanenitrile typically involves the introduction of fluorine atoms into a hexanenitrile backbone. One common method is the fluorination of hexanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluorohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products Formed:

    Oxidation: Formation of 5,5-difluorohexanoic acid.

    Reduction: Formation of 5,5-difluorohexylamine.

    Substitution: Formation of various substituted hexanenitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,5-Difluorohexanenitrile is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them useful in drug discovery and development.

Medicine: The compound’s potential in medicinal chemistry lies in its ability to modulate the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and membrane permeability, which are desirable traits in pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature can impart unique properties such as hydrophobicity and chemical resistance to materials.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexanenitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system and the nature of the target.

Comparison with Similar Compounds

    5-Fluorohexanenitrile: Contains a single fluorine atom, which may result in different chemical and biological properties.

    5,5,5-Trifluorohexanenitrile: Contains three fluorine atoms, which can further enhance the compound’s stability and reactivity.

    Hexanenitrile: The non-fluorinated parent compound, which lacks the unique properties imparted by fluorination.

Uniqueness: 5,5-Difluorohexanenitrile is unique due to the presence of two fluorine atoms at a specific position on the hexane chain. This specific fluorination pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5,5-difluorohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c1-6(7,8)4-2-3-5-9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXATOWVEUZBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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